5alpha-Cholestane-3,3-d2

Description

BenchChem offers high-quality 5alpha-Cholestane-3,3-d2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5alpha-Cholestane-3,3-d2 including the price, delivery time, and more detailed information at info@benchchem.com.

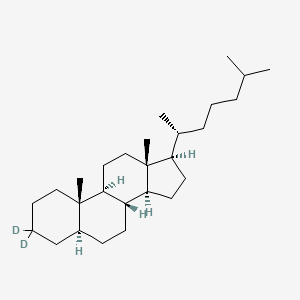

Structure

3D Structure

Properties

IUPAC Name |

(5R,8R,9S,10S,13R,14S,17R)-3,3-dideuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3/t20-,21-,22+,23-,24+,25+,26+,27-/m1/s1/i6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIIAYQZJNBULGD-FEFUMSEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCCC(C)C)C)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5alpha-Cholestane-3,3-d2 CAS 122241-86-5 properties

An In-Depth Technical Guide to 5alpha-Cholestane-3,3-d2 (CAS 122241-86-5): Properties, Applications, and Analytical Protocols

Introduction

5alpha-Cholestane-3,3-d2 is a high-purity, stable isotope-labeled form of 5alpha-cholestane, a saturated steroid hydrocarbon. The strategic placement of two deuterium atoms at the C-3 position renders it an ideal internal standard for quantitative analysis using isotope dilution mass spectrometry (IDMS). In the fields of clinical chemistry, pharmacology, and metabolic research, IDMS is the gold standard for accuracy and precision, as it effectively corrects for analyte loss during sample preparation and mitigates matrix effects during instrumental analysis.[1] This guide provides a comprehensive overview of the physicochemical properties of 5alpha-Cholestane-3,3-d2, its primary application as an internal standard, and a detailed protocol for its use in a research setting.

Physicochemical Properties

The physical properties of 5alpha-Cholestane-3,3-d2 are nearly identical to its non-labeled counterpart, ensuring similar behavior during extraction and chromatography. The key difference lies in its molecular weight, which allows it to be distinguished by a mass spectrometer.

| Property | Value | Source(s) |

| Chemical Name | 5alpha-Cholestane-3,3-d2 | - |

| CAS Number | 122241-86-5 | - |

| Molecular Formula | C₂₇H₄₆D₂ | Inferred |

| Molecular Weight | 374.7 g/mol (approx.) | Inferred |

| Exact Mass | 374.38815 g/mol (approx.) | Inferred |

| Appearance | White crystalline powder | [2] |

| Melting Point | 78-81 °C | [3][4][5] |

| Solubility | Freely soluble in chloroform, ether; insoluble in water | [4] |

| Storage | Room temperature or refrigerated, protected from light | [2][5] |

| Non-Labeled Analog | 5alpha-Cholestane (CAS: 481-21-0) | [3][4][5][6][7][8] |

| Formula (Non-Labeled) | C₂₇H₄₈ | [3][4][6][8] |

| MW (Non-Labeled) | 372.67 g/mol | [3][4][6][8] |

Below is a diagram illustrating the core structure of 5alpha-Cholestane with the deuterium labeling at the C-3 position.

Sources

- 1. Isotopically Labeled Steroid Standards [sigmaaldrich.com]

- 2. lookchem.com [lookchem.com]

- 3. 5α-CHOLESTANE | Steraloids Inc. [steraloids.com]

- 4. 5alpha-Cholestane, 98+% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. extrasynthese.com [extrasynthese.com]

- 6. larodan.com [larodan.com]

- 7. caymanchem.com [caymanchem.com]

- 8. 5α-Cholestane | CAS 481-21-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

isotopic purity of 5alpha-Cholestane-3,3-d2 standards

An In-depth Technical Guide to the Isotopic Purity of 5α-Cholestane-3,3-d2 Standards

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative of Purity in Quantitative Analysis

In the landscape of modern analytical chemistry, particularly within pharmaceutical research and drug development, the mantra is "accuracy, precision, and reliability." Quantitative bioanalysis, the measurement of a drug or its metabolites in biological matrices, forms the bedrock of pharmacokinetics, toxicokinetics, and efficacy studies. At the heart of these demanding analyses lies the internal standard (IS), a compound of known concentration added to every sample to correct for variability during sample processing and analysis. The ideal IS behaves identically to the analyte of interest, and for this, Stable Isotope-Labeled (SIL) versions of the analyte are considered the gold standard.[1][2][3]

5α-Cholestane is a saturated steroid used frequently as a reference and internal standard in the gas chromatography (GC) and high-performance liquid chromatography (HPLC) analysis of cholesterol and other sterols.[4][5] Its deuterated analogue, 5α-Cholestane-3,3-d2, provides a mass shift that allows it to be distinguished from the unlabeled analyte by a mass spectrometer (MS), while maintaining nearly identical chemical and physical properties. However, the utility of this SIL-IS is fundamentally dependent on its isotopic purity . The presence of unlabeled (d0) or partially labeled (d1) species can compromise the integrity of an assay, leading to inaccurate quantification.

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the core principles and methodologies for assessing the isotopic purity of 5α-Cholestane-3,3-d2 standards. We will explore the nuances of isotopic composition, detail robust analytical workflows for its characterization, and discuss the practical implications for ensuring data of the highest quality and integrity.

Part 1: Deconstructing Isotopic Purity

Before delving into analytical protocols, it is crucial to understand the terminology that defines the composition of a deuterated standard.

-

Isotopic Enrichment: This refers to the percentage of a specific isotope at a given labeled position. For example, if a starting material is listed as having "99% D enrichment," it means that for any given labeled position, there is a 99% probability of finding a deuterium atom and a 1% probability of finding a hydrogen atom.[6]

-

Isotopologues: These are molecules that are chemically identical but differ in their isotopic composition. For a compound intended to be 5α-Cholestane-3,3-d2, the final product will inevitably contain a statistical distribution of other isotopologues, such as the unlabeled d0 species (C27H48), the singly-labeled d1 species (C27H47D1), and potentially over-labeled species if other positions are affected.[6][7]

-

Isotopic Purity: This term can be ambiguous and must be clearly defined. It often refers to the percentage of the total molecular population that is the desired fully deuterated species (in this case, the d2 isotopologue).[8] It is not interchangeable with isotopic enrichment.[6]

The reality of chemical synthesis is that achieving 100% isotopic purity is practically impossible.[6] The distribution of isotopologues in a final product follows a predictable statistical pattern based on the isotopic enrichment of the starting materials, which can be calculated using a binomial expansion.[6][9]

The critical concern for a bioanalytical scientist is the abundance of the d0 isotopologue in the internal standard. This unlabeled species is indistinguishable from the analyte being measured. If its contribution is significant, it can artificially inflate the measured concentration of the analyte, a problem that becomes especially acute at the Lower Limit of Quantification (LLOQ).[2][3]

Part 2: Synthesis and Sources of Isotopic Impurity

A plausible synthetic route to 5α-Cholestane-3,3-d2 involves the deuteration of 5α-Cholestan-3-one at the alpha positions to the carbonyl group, followed by removal of the carbonyl function.

Caption: A simplified synthetic pathway for 5α-Cholestane-3,3-d2.

Several factors during synthesis can introduce isotopic impurities:

-

Incomplete Deuteration: The base-catalyzed H/D exchange at the alpha-positions (C2 and C4) of the ketone may not proceed to completion, leaving some hydrogen atoms.

-

Isotopic Enrichment of Reagents: The deuterium oxide (D2O) and other deuterated reagents used are not 100% isotopically pure.

-

H/D Scrambling: Under certain pH or temperature conditions, deuterium atoms can exchange back with hydrogen from trace amounts of water or solvents, leading to a complex mixture of isotopologues.[6][10]

-

Reduction Step: The subsequent reduction of the ketone can also influence the final isotopic profile.

Understanding these potential pitfalls underscores the necessity for rigorous analytical characterization of the final product.

Part 3: Analytical Workflows for Isotopic Purity Assessment

A multi-technique approach combining mass spectrometry and nuclear magnetic resonance spectroscopy provides the most comprehensive characterization of a deuterated standard.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the workhorse technique for determining the relative abundance of different isotopologues. The gas chromatograph separates the 5α-Cholestane from any impurities, and the mass spectrometer separates and detects the ions based on their mass-to-charge (m/z) ratio.[11][12]

Caption: Workflow for Isotopic Purity Analysis by GC-MS.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation:

-

Accurately prepare a solution of the 5α-Cholestane-3,3-d2 standard in a high-purity volatile solvent (e.g., hexane or ethyl acetate) at a concentration of approximately 10-100 µg/mL.

-

-

GC Conditions (Example):

-

Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet Temperature: 280 °C.

-

Injection Volume: 1 µL (Split mode, e.g., 50:1).

-

Oven Program: Initial temperature 150 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 10 min.

-

-

MS Conditions (Example):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Acquisition Mode: Full Scan (e.g., m/z 50-500) to observe the full spectrum, or Selected Ion Monitoring (SIM) for higher sensitivity on the ions of interest. For 5α-Cholestane (MW 372.67), the expected molecular ion for the d0 species is m/z 372, and for the d2 species is m/z 374.

-

Data Analysis:

-

Integrate the total ion chromatogram (TIC) peak corresponding to 5α-Cholestane.

-

Extract the mass spectrum across this peak.

-

Identify the molecular ion cluster around m/z 372-376.

-

Record the intensity (abundance) of each peak corresponding to the d0 (M+), d1 (M+1), d2 (M+2), etc., isotopologues.

-

Crucial Step: Correction for Natural Abundance. The measured intensity of the M+1 and M+2 peaks includes contributions from the natural abundance of 13C. This must be subtracted to determine the true contribution from deuterium. A spectrum of an unlabeled 5α-Cholestane standard must be analyzed under identical conditions to determine the natural isotopic distribution.[13][14][15]

-

-

Data Presentation: Example Isotopic Distribution Calculation

| Ion (m/z) | Isotopologue | Measured Relative Abundance (%) | 13C Contribution (from d0) (%) | Corrected Abundance (%) |

| 372 | d0 | 0.5 | - | 0.5 |

| 373 | d1 | 1.2 | 0.15 (from d0) | 1.05 |

| 374 | d2 | 100 | 4.5 (from d0) + 0.3 (from d1) | 95.2 |

| 375 | d3+ | 5.5 | ... | ... |

| Note: This is a hypothetical example. The 13C contribution for a C27 compound is significant and must be accurately calculated and subtracted. |

From the corrected abundance, the isotopic purity (as % d2 species) can be calculated: Isotopic Purity = [Abundance(d2) / Σ Abundance(d0, d1, d2...)] x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides the distribution of isotopologues, NMR spectroscopy confirms the precise location of the deuterium labels.[16][17] It is a confirmatory technique that validates the synthetic route.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve a sufficient amount of the standard (typically 1-5 mg) in a high-purity deuterated solvent (e.g., Chloroform-d, CDCl3).

-

Acquisition:

-

¹H NMR: Acquire a standard proton NMR spectrum. The key diagnostic is the significant reduction or complete disappearance of the proton signals at the C-3 position compared to an unlabeled standard.

-

²H NMR (Deuterium NMR): Acquire a deuterium spectrum. A signal should be present in the region corresponding to the C-3 position, confirming the presence of deuterium.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. The carbon signal for C-3 will be split into a multiplet due to ¹³C-²H coupling and will be shifted slightly upfield (an isotope effect). This confirms that the deuterium is directly attached to the C-3 carbon.

-

Caption: Key insights provided by NMR for structural confirmation.

Part 4: Acceptance Criteria and Regulatory Considerations

The ultimate goal of this rigorous characterization is to ensure the standard is "fit-for-purpose." While there are no universal, mandated acceptance criteria, regulatory guidance and industry best practices provide a framework.

The U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation emphasizes that the quality of reference standards is paramount.[2] When using a SIL-IS, the presence of unlabeled analyte should be checked and its potential influence evaluated.[2][18]

Table: General Acceptance Criteria for a SIL-IS

| Parameter | Method | Acceptance Criteria | Rationale |

| Identity | NMR | Spectrum consistent with the proposed structure. | Confirms the correct compound and labeling position. |

| Isotopic Distribution | GC-MS | % d2 species ≥ 98% (typical) | Ensures the primary component is the desired labeled species. |

| Unlabeled Analyte | GC-MS | % d0 species ≤ 0.5% (typical) | Minimizes the contribution of the IS to the analyte signal, ensuring accuracy at the LLOQ. |

| Chemical Purity | HPLC-UV, GC-FID | ≥ 98% | Ensures that the response is not from chemical impurities. |

A comprehensive Certificate of Analysis (CoA) from the supplier should transparently report these values, the methods used to determine them, and a clear definition of isotopic purity.

Conclusion: A Foundation of Quality for Reliable Data

The isotopic purity of 5α-Cholestane-3,3-d2 is not a trivial parameter; it is a critical attribute that directly impacts the accuracy and reliability of quantitative analytical data. A superficial understanding or acceptance of a deuterated standard without rigorous characterization introduces unacceptable risk into the drug development process.

By employing a synergistic combination of high-resolution mass spectrometry and NMR spectroscopy, scientists can build a complete and trustworthy profile of their internal standard. This involves not just quantifying the desired d2 isotopologue but also identifying and measuring the unlabeled d0 species and other impurities. This diligence, grounded in the principles of causality and self-validation, ensures that the internal standard truly serves its purpose—providing a reliable foundation for accurate quantification and, ultimately, supporting the development of safe and effective medicines.

References

-

Title: Isotopic Purity Using LC-MS - ResolveMass Laboratories Inc. Source: ResolveMass Laboratories Inc. URL: [Link]

-

Title: Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API Source: C&EN URL: [Link]

-

Title: Determination of Isotopic Purity by Accurate Mass LC/MS Source: Almac Group URL: [Link]

-

Title: Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Measurement of the Isotope Enrichment of Stable Isotope-Labeled Proteins Using High-Resolution Mass Spectra of Peptides Source: ACS Publications URL: [Link]

-

Title: Determination of the enrichment of isotopically labelled molecules by mass spectrometry Source: PubMed URL: [Link]

-

Title: Postprandial studies on dietary cholesterol in human subjects using stable isotopes and gas chromatography-mass spectrometry analysis Source: PubMed URL: [Link]

-

Title: Deuterated Drugs: Isotope Distribution and Impurity Profiles Source: PubMed URL: [Link]

-

Title: CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS Source: Almac Group URL: [Link]

-

Title: Deuterated Drugs: Isotope Distribution and Impurity Profiles Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques Source: ResolveMass Laboratories Inc. URL: [Link]

-

Title: Determination of Isotopic Purity by Accurate Mass LC/MS Source: ResearchGate URL: [Link]

-

Title: Determination of the enrichment of isotopically labelled molecules by mass spectrometry | Request PDF Source: ResearchGate URL: [Link]

-

Title: Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry Source: PubMed URL: [Link]

-

Title: Characterisation of purified perdeuterated cholesterol by GC-MS Source: ResearchGate URL: [Link]

-

Title: A 13C solid-state NMR analysis of steroid compounds Source: PubMed URL: [Link]

-

Title: Measuring lipogenesis and cholesterol synthesis in humans with deuterated water: use of simple gas chromatographic/mass spectrometric techniques Source: PubMed URL: [Link]

-

Title: (PDF) Steroids and NMR Source: ResearchGate URL: [Link]

-

Title: M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry Source: U.S. Food and Drug Administration URL: [Link]

-

Title: Straightforward synthesis of 2,2,4,4,5,7,7-d7-cholestane: A new deuterated standard in petroleum analysis Source: ResearchGate URL: [Link]

-

Title: Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry Source: Springer Link URL: [Link]

-

Title: Cholestane - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Common Mistakes in Using Isotope Standards in Pharmaceutical Quality Control (and How to Avoid Them) Source: Solarbio URL: [Link]

-

Title: A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis Source: European Compliance Academy URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. fda.gov [fda.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 5α-Cholestane | CAS 481-21-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. Cholestane - Wikipedia [en.wikipedia.org]

- 6. isotope.com [isotope.com]

- 7. Deuterated Drugs: Isotope Distribution and Impurity Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. resolvemass.ca [resolvemass.ca]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measuring lipogenesis and cholesterol synthesis in humans with deuterated water: use of simple gas chromatographic/mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 13. almacgroup.com [almacgroup.com]

- 14. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. almacgroup.com [almacgroup.com]

- 16. A 13C solid-state NMR analysis of steroid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5α-Cholestane-3,3-d2 and d4 Internal Standards

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly in mass spectrometry, the judicious selection of an internal standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive technical overview of two commonly employed internal standards, 5α-Cholestane-3,3-d2 and 5α-Cholestane-d4, offering insights into their application, the rationale behind choosing one over the other, and best practices for their use in demanding analytical workflows.

The Foundational Role of Internal Standards in Quantitative Analysis

Internal standards (IS) are chemical substances added in a constant amount to all samples, calibration standards, and quality controls in an analysis.[1] Their primary function is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.[1][2] The fundamental principle lies in the use of a peak area ratio, calculated as the peak area of the analyte divided by the peak area of the internal standard.[1] This ratio is then used for quantification, effectively minimizing the impact of both random and systematic errors.[1]

For an internal standard to be effective, it should ideally be chemically and physically similar to the analyte, stable under the analytical conditions, and not naturally present in the sample matrix.[3] In mass spectrometry-based methods, stable isotope-labeled (SIL) compounds are considered the "gold standard" for internal standards because they exhibit nearly identical chemical and physical properties to their unlabeled counterparts, including extraction efficiency, ionization response, and chromatographic retention time.[3][4][5]

5α-Cholestane: A Versatile Scaffold for Internal Standards

5α-Cholestane is a saturated sterane that serves as a fundamental backbone for many biological molecules.[6] Its chemical inertness and structural similarity to a wide range of sterols and related compounds make it an excellent candidate for use as an internal standard in various chromatographic applications, including gas chromatography (GC) and high-performance liquid chromatography (HPLC).[7] When labeled with deuterium, it becomes a powerful tool for isotope dilution mass spectrometry (IDMS), a technique renowned for its high accuracy and precision.[8][9][10]

A Tale of Two Standards: 5α-Cholestane-3,3-d2 vs. 5α-Cholestane-d4

The choice between 5α-Cholestane-3,3-d2 and 5α-Cholestane-d4 as an internal standard is a nuanced decision that depends on the specific requirements of the analytical method. Both are excellent choices for the quantification of 5α-cholestane and other similar sterols.[11]

Key Physicochemical Properties

| Property | 5α-Cholestane-3,3-d2 | 5α-Cholestane-d4 |

| Chemical Formula | C27H46D2 | C27H44D4 |

| Molecular Weight | ~374.7 g/mol | ~376.7 g/mol |

| Deuterium Labeling | Two deuterium atoms at the C-3 position | Typically four deuterium atoms, for example, at the C-1, C-1, C-4, and C-4 positions[11] |

| Mass Shift (vs. unlabeled) | +2 Da | +4 Da |

The Significance of the Mass Shift

The number of deuterium atoms, and thus the mass shift relative to the unlabeled analyte, is a critical consideration. A larger mass shift is generally preferable to minimize the potential for isotopic overlap between the analyte and the internal standard. Natural abundance of heavy isotopes (primarily ¹³C) in the analyte can lead to a small percentage of molecules having a mass of M+1, M+2, etc. If the mass of the internal standard is too close to that of the analyte, these naturally occurring isotopes can interfere with the quantification of the internal standard, and vice-versa.

For this reason, a mass difference of at least 3 Da between the analyte and the internal standard is often recommended to ensure that the calibration curve is linear and to avoid the need for more complex mathematical corrections.[5] In this regard, 5α-Cholestane-d4 (M+4) offers a distinct advantage over 5α-Cholestane-3,3-d2 (M+2) , particularly when high precision and accuracy are paramount.

Stability of Deuterium Labels

Another crucial factor is the stability of the deuterium labels. Deuterium atoms can sometimes be lost through exchange with protons in the surrounding environment, a phenomenon that can compromise the accuracy of the analysis.[12] The positions of the deuterium atoms in 5α-Cholestane-3,3-d2 and 5α-Cholestane-d4 are on the steroid backbone and are generally considered stable under typical analytical conditions. However, it is always good practice to evaluate the stability of the internal standard during method development, especially when harsh sample preparation conditions are employed.

Practical Considerations and Experimental Workflow

The following section outlines a typical experimental workflow for the quantification of a target sterol using a deuterated 5α-cholestane internal standard.

Experimental Protocol: Quantification of a Target Sterol by GC-MS

-

Preparation of Stock Solutions:

-

Accurately weigh and dissolve the unlabeled analyte and the deuterated internal standard (5α-Cholestane-3,3-d2 or d4) in a suitable solvent (e.g., ethanol, chloroform) to prepare concentrated stock solutions.

-

-

Preparation of Calibration Standards:

-

Prepare a series of calibration standards by spiking a known amount of the analyte stock solution into a matrix that closely resembles the sample matrix.

-

Add a constant, known amount of the internal standard stock solution to each calibration standard.[2]

-

-

Sample Preparation:

-

To each unknown sample, add the same constant, known amount of the internal standard stock solution as was added to the calibration standards.[1]

-

Perform any necessary sample extraction, cleanup, and derivatization steps. The presence of the internal standard from an early stage will correct for any analyte loss during these procedures.[1]

-

-

GC-MS Analysis:

-

Inject the prepared calibration standards and samples onto the GC-MS system.

-

Develop a suitable chromatographic method to achieve good separation of the analyte and internal standard from other matrix components.

-

Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both the analyte and the internal standard.

-

-

Data Analysis:

-

For each calibration standard, calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the analyte.

-

For each unknown sample, calculate the peak area ratio and use the calibration curve to determine the concentration of the analyte.

-

Logical Workflow for Internal Standard Selection and Use

Caption: A typical workflow for quantitative analysis using a deuterated internal standard.

Mass Fragmentation Patterns

Understanding the mass fragmentation patterns of 5α-cholestane is crucial for selecting the appropriate ions to monitor in SIM mode. The electron ionization (EI) mass spectrum of unlabeled 5α-cholestane is characterized by a molecular ion (M+) at m/z 372 and several fragment ions.[6][13] A prominent fragment ion is observed at m/z 217.[6]

When using deuterated internal standards, the corresponding ions will be shifted by the mass of the deuterium labels. For example, for 5α-Cholestane-d4, the molecular ion would be expected at m/z 376, and the corresponding fragment ion would be shifted accordingly.

Fragmentation Pathway of 5α-Cholestane

Caption: Simplified fragmentation of 5α-cholestane in mass spectrometry.

Conclusion and Recommendations

Both 5α-Cholestane-3,3-d2 and 5α-Cholestane-d4 are highly effective internal standards for the quantitative analysis of sterols and related compounds. However, for applications demanding the highest levels of accuracy and precision, 5α-Cholestane-d4 is the recommended choice due to its larger mass shift, which minimizes the risk of isotopic interference.

When implementing a method using either of these internal standards, it is imperative to:

-

Verify the isotopic purity and chemical purity of the standard.

-

Add the internal standard at an early stage of the sample preparation process. [1]

-

Ensure that the concentration of the internal standard is similar to that of the analyte in the samples. [1]

-

Thoroughly validate the method to ensure linearity, accuracy, and precision.

By adhering to these principles and understanding the nuances of internal standard selection, researchers can significantly enhance the quality and reliability of their quantitative data.

References

-

Gaffney, A. (2017). Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV. [Link]

-

Crawford Scientific. (2023). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. [Link]

- Royal Society of Chemistry. (2002). Guidelines for Achieving High Accuracy in Isotope Dilution Mass Spectrometry (IDMS). Google Books.

-

ResearchGate. (2014). How do you choose the internal standards for analysis of organic compound classes with GC/MS technique?. [Link]

-

Royal Society of Chemistry. (2002). Guidelines for Achieving High Accuracy in Isotope Dilution Mass Spectrometry (IDMS). [Link]

-

Tokes, L., Jones, G., & Djerassi, C. (1968). Mass spectral fragmentation of 5alpha-hydroxysteroids. PubMed. [Link]

-

Serra, S., & De Stefano, A. (2006). Electron ionization mass spectral fragmentation of cholestane-3beta,4alpha,5alpha-triol and cholestane-3beta,5alpha,6alpha/beta-triol bis- and tris-trimethylsilyl derivatives. PubMed. [Link]

-

Chemistry LibreTexts. (2022). 4.2: Quantitative and Qualitative GC and GC-MS. [Link]

-

Separation Science. (2023). Internal Standards: Strategies From the Frontline. [Link]

-

Dzeletovic, S., Breuer, O., & Lund, E. (1995). Determination of cholesterol oxidation products in human plasma by isotope dilution-mass spectrometry. PubMed. [Link]

-

Blank, I. STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. [Link]

-

South African Journal of Chemistry. (2009). The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS). [Link]

-

J-GLOBAL. Preparation of deuterated cholesterol, calciol and calcitriol as internal standards for GC:MS-assays. [Link]

-

PubChem. 5alpha-Cholestane. [Link]

-

ResearchGate. (2025). MS–MS Fragmentation Patterns of Cholesterol Oxidation Products. [Link]

-

Dayal, B., et al. (1982). Bile acids. LXIV. Synthesis of 5 alpha-cholestane-3 alpha, 7 alpha, 25-triol and esters of new... PubMed. [Link]

-

ResearchGate. New Internal Standard for Quantitative Determination of Oxyphytosterols by Gas Chromatography. [Link]

-

NIST WebBook. Cholestane. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

Arnostová, L. M., Pouzar, V., & Drasar, P. (1992). Synthesis of the sulfates derived from 5 alpha-cholestane-3 beta,6 alpha-diol. PubMed. [Link]

-

Hanson, R. F., & Williams, G. C. (1971). New bile alcohols — synthesis of 5β-cholestane-3α, 7α, 25-triol and 5β-cholestane-3α, 7α, 25-24(14C)-triol1. Journal of Lipid Research. [Link]

-

Chromatography Forum. (2014). Problem with internal standard. [Link]

-

Hsia, S. L., et al. (1980). Sterol synthesis. Chemical synthesis of 5 alpha-cholest-7-en-3 beta, 14 alpha-diol. PubMed. [Link]

-

Romeo, A., & Ortar, G. (1973). New synthetic routes to 2alpha,3beta-dihydroxy-5alpha-cholestane. PubMed. [Link]

-

Dayal, B., et al. (1980). A facile synthesis of 5 beta-cholestane-3 alpha,7 alpha,12 alpha,25-tetrol. PubMed. [Link]

-

MilliporeSigma. 5-α-Cholestane. [Link]

-

Reactome. Synthesis of bile acids and bile salts via 7alpha-hydroxycholesterol. [Link]

-

Reactome. Synthesis of bile acids and bile salts via 24-hydroxycholesterol. [Link]

-

Organic Syntheses. PREPARATION OF VITAMIN D2. [Link]

Sources

- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. imreblank.ch [imreblank.ch]

- 6. 5alpha-Cholestane | C27H48 | CID 2723895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5α-胆甾烷溶液 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. osti.gov [osti.gov]

- 9. Guidelines for Achieving High Accuracy in Isotope Dilution Mass Spectrometry ... - Royal Society of Chemistry (Great Britain). Analytical Methods Committee. Sub-Committee on High Accuracy Analysis by Mass Spectrometry (HAAMS) - Google Libros [books.google.com.pr]

- 10. repository.up.ac.za [repository.up.ac.za]

- 11. caymanchem.com [caymanchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Cholestane [webbook.nist.gov]

Methodological & Application

preparing 5alpha-Cholestane-3,3-d2 stock solutions

Application Note: Precision Preparation of 5 -Cholestane-3,3- Stock Solutions for Sterol Profiling[1]

Introduction & Chemical Context

In the quantitative analysis of sterols, biomarkers, and neutral lipids, 5

Critical Physicochemical Properties

To prepare a valid stock, one must understand the molecule's behavior:

-

Hydrophobicity: As a saturated sterane hydrocarbon, it is extremely lipophilic (LogP > 8). It is insoluble in water and sparingly soluble in pure methanol.

-

Adsorption: Lacking polar functional groups, it exhibits high non-specific binding to plastics (polypropylene, polystyrene). Glassware is mandatory.

-

Stability: While more stable than unsaturated sterols (e.g., cholesterol), it is still subject to isotopic exchange if exposed to strong acids and potential oxidation over long periods.

Solvents & Materials Selection

The choice of solvent dictates the stability and accuracy of the stock. Do not use methanol as the primary solvent; it will lead to precipitation and concentration errors.

Table 1: Solvent Compatibility Matrix

| Solvent Category | Recommended Solvent | Solubility Rating | Application |

| Primary Dissolution | Chloroform ( | Excellent (>50 mg/mL) | Primary Stock (Stock A) |

| Alternative Primary | Toluene | Excellent | GC-MS specific (High BP) |

| Alternative Primary | Hexane | Good | Lipid extraction workflows |

| Diluent (Intermediate) | Dichloromethane (DCM) | Very Good | Serial dilutions |

| Mobile Phase Bridge | Isopropanol (IPA) | Moderate | Bridging to LC mobile phases |

| Incompatible | Water / Pure MeOH | Poor / Insoluble | DO NOT USE for stocks |

Protocol: Primary Stock Preparation (Stock A)

Target Concentration: 1.0 mg/mL (1000 ppm) Total Volume: 10 mL

Equipment Requirements

-

Balance: Analytical balance readable to 0.01 mg (X.XXXXX g).

-

Vessels: Class A Volumetric Flask (10 mL), Amber Borosilicate Glass.

-

Pipettes: Glass Pasteur pipettes (Avoid plastic tips for transfer if possible).

-

Gas: Argon or Nitrogen stream.

Step-by-Step Methodology

-

Equilibration: Allow the commercial vial of 5

-Cholestane-3,3- -

Gravimetric Verification (The "Difference" Method):

-

Due to static issues with sterol powders, do not weigh onto a paper.[1]

-

Weigh the entire shipping vial containing the standard. Record Mass (

).[1] -

Transfer the solid directly into the 10 mL volumetric flask using a small glass funnel.

-

Rinse the shipping vial 3x with 1 mL of Chloroform , pouring the rinsate into the flask.

-

Dry the empty shipping vial under nitrogen and weigh it again (

). -

Calculated Mass (

) =

-

-

Dissolution:

-

Add Chloroform to the flask until it is ~80% full.

-

Sonicate for 5 minutes at ambient temperature to ensure complete dissolution.

-

Note: The solution should be optically clear. Any turbidity indicates moisture or impurities.[1]

-

-

Final Volume:

-

Allow the solvent to cool to room temperature (sonication generates heat, expanding the solvent).[1]

-

Dilute to the mark with Chloroform.

-

Cap and invert 10x to mix.

-

Workflow Visualization

Figure 1: Gravimetric "Difference Method" workflow to ensure quantitative transfer of static-prone sterol powders.

Protocol: Working Standard Preparation (Stock B)

Target Concentration: 10

-

For GC-MS: Dilute Stock A (1:100) using Hexane .[1]

-

For LC-MS: Dilute Stock A (1:100) using Isopropanol .[1] IPA is preferred over Methanol as it solubilizes the cholestane better while still being miscible with aqueous mobile phases.

Procedure:

-

Take 100

L of Stock A using a gas-tight glass syringe (Hamilton type).[1] -

Dispense into a 10 mL Class A volumetric flask.

-

Dilute to volume with the chosen solvent (Hexane or IPA).

-

Purge headspace with Argon before capping.

Quality Control & Validation (Self-Validating System)

Before using the stock for critical assays, you must validate its identity and isotopic purity.

QC Check: GC-MS Verification

Instrument: GC-MS (Single Quadrupole or Triple Quad).[1] Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms).[1] Inlet: 280°C, Splitless.

Validation Criteria:

-

Retention Time: Must match historical 5

-cholestane (approx. 25-30 min depending on ramp). -

Isotopic Pattern:

-

Monitor

372 (Native) and -

Pass Criteria: The abundance of

372 (unlabeled contribution) should be <0.5% of the -

Note: If

372 is high, the stock is contaminated or the deuterium has exchanged (rare in cholestanes, but possible if acid-catalyzed).[1]

-

QC Logic Tree

Figure 2: Decision tree for validating the isotopic purity and identity of the prepared stock.

Storage & Handling

-

Container: Amber glass vials with PTFE-lined screw caps.[1] Never use Parafilm (organic solvents dissolve it, contaminating the sample).

-

Temperature: -20°C for working stocks; -80°C for primary stocks.[1]

-

Headspace: Purge with dry Argon or Nitrogen after every use to prevent oxidation and moisture ingress.

-

Shelf Life:

-

Stock A (Chloroform): 12 months.

-

Stock B (Working): 3 months (due to solvent evaporation/concentration changes).

-

References

-

Sigma-Aldrich. (n.d.).[1] 5

-Cholestane Product Specification & Applications. Retrieved from [1] -

Lipid MAPS. (2023). Extraction and Analysis of Sterols in Biological Matrices. Retrieved from [1]

-

Avanti Polar Lipids. (n.d.). Handling and Storage of Sterol Standards. Retrieved from [1]

-

National Institutes of Health (PubChem). (2023). 5

-Cholestane Compound Summary. Retrieved from [1]

Application Note: Quantitative Analysis of Sterols in Biological Matrices Using 5α-Cholestane-3,3-d2 as an Internal Standard

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the precise and accurate quantification of sterols in complex biological matrices. It details the strategic use of a stable isotope-labeled internal standard, 5α-Cholestane-3,3-d2, to correct for analytical variability in mass spectrometry-based assays. Detailed, field-proven protocols for sample preparation, including protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE), are presented alongside instrumental analysis methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The causality behind each experimental step is explained to ensure scientific integrity and empower users to adapt these methods to their specific research needs.

Introduction: The Imperative for an Ideal Internal Standard

Quantitative analysis of endogenous sterols and their metabolites in biological fluids such as plasma, serum, and tissue homogenates is crucial for understanding physiological and pathological processes. However, the inherent complexity of these matrices presents significant analytical challenges, most notably the "matrix effect," where co-eluting endogenous components can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification[1][2][3].

To surmount these challenges, the use of a stable isotope-labeled (SIL) internal standard (IS) is the gold standard in quantitative mass spectrometry[4][5][6]. An ideal SIL-IS is chemically identical to the analyte, ensuring it co-elutes chromatographically and experiences the same extraction recovery and ionization efficiency. This allows for reliable correction of variations throughout the entire analytical workflow, from sample preparation to detection[7][8][9].

5α-Cholestane-3,3-d2 is an excellent internal standard for the quantification of a wide range of non-polar sterols and related compounds. Its deuterium labels provide a distinct mass shift from the unlabeled analyte without significantly altering its physicochemical properties[10]. This ensures that it faithfully mimics the behavior of the target analytes during extraction, derivatization (for GC-MS), and ionization, thereby providing a robust means of normalization.

Physicochemical Properties of 5α-Cholestane

5α-Cholestane is a saturated steroid hydrocarbon that serves as a core structure for many biologically important sterols. Its deuterated analog, 5α-Cholestane-3,3-d2, retains these fundamental properties.

| Property | Value | Source |

| Molecular Formula | C₂₇H₄₆D₂ | - |

| Molecular Weight | 374.7 g/mol (approx.) | [11] |

| Melting Point | 78-81 °C | [11][12] |

| Appearance | White crystalline powder | |

| Solubility | Soluble in organic solvents like chloroform, ethanol, DMF, and DMSO. |

Experimental Protocols

This section outlines the step-by-step procedures for preparing and utilizing 5α-Cholestane-3,3-d2 in quantitative workflows.

Materials and Reagents

-

5α-Cholestane-3,3-d2 (≥98% isotopic purity, >99% chemical purity)

-

Biological matrix (e.g., human plasma, serum, tissue homogenate)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Methyl-tert-butyl ether (MTBE) (HPLC grade)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Deionized water (18.2 MΩ·cm)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

For GC-MS: Derivatization reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18, Oasis HLB)

-

Glass vials and tubes

Preparation of Stock and Working Solutions

Causality: Accurate preparation of the internal standard solutions is fundamental to the entire quantitative assay. Serial dilutions minimize errors associated with weighing small masses.

-

Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of 5α-Cholestane-3,3-d2 and dissolve it in 1 mL of ethanol or a suitable organic solvent in a class A volumetric flask.

-

Intermediate Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with methanol.

-

Spiking Working Solution (100 ng/mL): Dilute the intermediate stock solution 1:100 with methanol. The concentration of the working solution should be optimized based on the expected concentration of the analyte in the samples and the sensitivity of the mass spectrometer.

Spiking the Biological Matrix

Causality: The internal standard must be added to the biological matrix at the earliest stage of sample preparation to account for analyte loss during all subsequent steps, including protein precipitation, extraction, and any transfer steps.

-

Thaw the biological samples (e.g., plasma, serum) on ice.

-

Vortex the samples to ensure homogeneity.

-

To a 100 µL aliquot of the biological matrix in a clean microcentrifuge tube, add a predetermined volume (e.g., 10 µL) of the 5α-Cholestane-3,3-d2 spiking working solution.

-

Vortex the mixture for 10-15 seconds to ensure thorough mixing.

Caption: Workflow for the preparation and spiking of the internal standard.

Sample Extraction and Purification

The choice of extraction method depends on the specific sterols of interest and the complexity of the matrix.

Protein Precipitation followed by Liquid-Liquid Extraction (LLE)

Causality: Protein precipitation is a simple and effective first step to remove the bulk of proteins from plasma or serum. The subsequent LLE step partitions the non-polar sterols into an organic solvent, separating them from polar matrix components.

-

To the 110 µL spiked sample, add 300 µL of ice-cold acetonitrile or methanol to precipitate the proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Add 1 mL of a non-polar solvent such as hexane or methyl-tert-butyl ether (MTBE)[13][14].

-

Vortex for 1 minute to ensure thorough mixing of the aqueous and organic phases.

-

Centrifuge at 2,000 x g for 5 minutes to facilitate phase separation.

-

Carefully transfer the upper organic layer to a clean tube.

-

Repeat the extraction (steps 5-8) with another 1 mL of the organic solvent and combine the organic layers to maximize recovery.

-

Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at room temperature or in a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for GC-MS or LC-MS/MS analysis (e.g., 100 µL of mobile phase for LC-MS or hexane for GC-MS).

Solid-Phase Extraction (SPE)

Causality: SPE offers a more selective and often cleaner extraction compared to LLE, which can be advantageous for complex matrices or when targeting a broader range of sterol polarities. The choice of sorbent is critical for optimal recovery[15][16].

-

Condition the SPE Cartridge: Condition a C18 or a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.

-

Load the Sample: Dilute the spiked biological matrix with an equal volume of water or a suitable buffer before loading it onto the conditioned SPE cartridge[17].

-

Wash: Wash the cartridge with a weak organic solvent mixture (e.g., 1 mL of 10% methanol in water) to remove polar interferences.

-

Elute: Elute the retained sterols with a stronger organic solvent (e.g., 1 mL of methanol or acetonitrile).

-

Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

Caption: Comparative workflows for LLE and SPE sample preparation.

Instrumental Analysis

GC-MS Analysis

Causality: Gas chromatography requires analytes to be volatile and thermally stable. Sterols, with their hydroxyl groups, are not inherently volatile and require derivatization to improve their chromatographic properties and detection sensitivity[18][19]. Silylation is a common and effective derivatization technique[20][21].

-

Derivatization: To the dried extract, add 50 µL of a silylating agent (e.g., BSTFA + 1% TMCS) and 50 µL of a solvent like pyridine or acetonitrile.

-

Incubate at 60-70°C for 1 hour to form trimethylsilyl (TMS) ethers[20][22].

-

Evaporate the derivatization reagent under a gentle stream of nitrogen and redissolve the residue in hexane for injection.

Typical GC-MS Parameters:

| Parameter | Setting |

| Column | 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temperature | 280 °C |

| Oven Program | Start at 180 °C, ramp to 300 °C at 10 °C/min, hold for 10 min |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions | Determine the characteristic ions for the TMS-derivatized analyte and 5α-Cholestane-3,3-d2-TMS. |

LC-MS/MS Analysis

Causality: LC-MS/MS offers high sensitivity and selectivity and often does not require derivatization for many sterols, simplifying sample preparation[23][24]. Reversed-phase chromatography is typically used for the separation of these non-polar compounds.

Typical LC-MS/MS Parameters:

| Parameter | Setting |

| Column | C18, 2.1 x 100 mm, 1.8 µm particle size |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium acetate |

| Mobile Phase B | Methanol/Acetonitrile (50:50) with 0.1% formic acid |

| Gradient | Start at 80% B, ramp to 100% B over 10 minutes, hold for 5 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), Positive Mode |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Determine the precursor and product ions for the analyte and 5α-Cholestane-3,3-d2. |

Data Analysis and Method Validation

The concentration of the analyte is calculated based on the ratio of the analyte peak area to the internal standard peak area, using a calibration curve prepared in a surrogate matrix.

Method validation should be performed according to regulatory guidelines (e.g., FDA, ICH) and should assess the following parameters: [25][26][27][28]

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS. |

| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% at the LLOQ). |

| Precision | The degree of agreement among individual test results. | Coefficient of variation (CV) ≤15% (≤20% at the LLOQ). |

| Recovery | The extraction efficiency of the analytical method. | Consistent, precise, and reproducible. |

| Matrix Effect | The influence of co-eluting matrix components on the ionization of the analyte. | The CV of the IS-normalized matrix factor should be ≤15%. |

| Linearity and Range | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 10, with acceptable accuracy and precision. |

Conclusion

The use of 5α-Cholestane-3,3-d2 as an internal standard is a robust and reliable strategy for the quantitative analysis of sterols in complex biological matrices. Its chemical similarity to many endogenous sterols ensures that it effectively compensates for variations in sample preparation and instrumental analysis. The detailed protocols provided in this application note, grounded in established scientific principles, offer a validated starting point for researchers to develop and implement high-quality analytical methods for sterol profiling in a variety of research and development settings.

References

-

Allain CC, Poon LS, Chan CS, Richmond W, Fu PC. Enzymatic determination of total serum cholesterol. Clin Chem. 1974;20:470–5. [Link]

-

Delfini, M., & Cocito, C. (2021). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Foods, 10(6), 1299. [Link]

-

ECA Academy. FDA Guidance on analytical procedures and methods validation published. [Link]

-

FDA. Q2(R2) Validation of Analytical Procedures. [Link]

-

FooDB. Showing Compound 5alpha-Cholestane (FDB021855). [Link]

-

Fu, R., Zhang, Z., Lin, Z., Hunag, W., Chan, J., & Bivens, A. (2019). LC/MS/MS Separation of Cholesterol and Related Sterols in Plasma on an Agilent InfinityLab Poroshell 120 EC-C18 Column. Agilent Technologies. [Link]

-

He, H. (2018). How to do successful derivatization of sterol? ResearchGate. [Link]

-

Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

-

LIPID MAPS. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma. [Link]

-

Longdom Publishing. Revolutionizing Proteomics: The Power of Isotope Labelling in Quantitative Mass Spectrometry. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2723895, 5alpha-Cholestane. [Link]

-

NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry? [Link]

-

Ovid. Importance of matrix effects in LC–MS/MS... : Bioanalysis. [Link]

-

ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

Taylor & Francis. Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]

-

Wolthers, B. G., Hindriks, F. R., Muskiet, F. A. J., & Groen, A. (1980). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Clinica Chimica Acta, 103(3), 305–315. [Link]

Sources

- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nebiolab.com [nebiolab.com]

- 3. tandfonline.com [tandfonline.com]

- 4. longdom.org [longdom.org]

- 5. Quantitative Proteomics | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. texilajournal.com [texilajournal.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 10. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 11. 5alpha-Cholestane | C27H48 | CID 2723895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. extrasynthese.com [extrasynthese.com]

- 13. arborassays.com [arborassays.com]

- 14. zellx.de [zellx.de]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. organomation.com [organomation.com]

- 17. assets.fishersci.com [assets.fishersci.com]

- 18. mdpi.com [mdpi.com]

- 19. aocs.org [aocs.org]

- 20. researchgate.net [researchgate.net]

- 21. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. agilent.com [agilent.com]

- 24. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 25. fda.gov [fda.gov]

- 26. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 27. resolvemass.ca [resolvemass.ca]

- 28. FDA Guidance on analytical procedures and methods validation published - ECA Academy [gmp-compliance.org]

Application Note: High-Precision Quantification of Neutral Sterols in Biological Matrices Using Stable Isotope Dilution GC-MS with 5α-Cholestane-d2

Abstract

This application note provides a comprehensive, step-by-step protocol for the accurate and precise quantification of neutral sterols (e.g., cholesterol, campesterol, sitosterol) in biological samples such as plasma or serum. The method employs a stable isotope dilution strategy coupled with gas chromatography-mass spectrometry (GC-MS). By using 5α-Cholestane-3,3-d2 as an internal standard, this protocol effectively corrects for variations in sample extraction, derivatization, and instrumental analysis, ensuring high-quality, reproducible data for clinical research and drug development applications.

Introduction

Neutral sterols, including cholesterol and plant-derived phytosterols, are crucial lipid molecules whose concentrations in biological fluids are indicative of metabolic health and disease.[1][2] For instance, plasma levels of cholesterol precursors like lathosterol can serve as surrogate markers for endogenous cholesterol synthesis, while phytosterols such as campesterol and sitosterol are markers for cholesterol absorption. Accurate measurement of these compounds is therefore vital for understanding lipid metabolism, diagnosing metabolic disorders, and evaluating the efficacy of lipid-lowering therapies.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of sterols.[3][4] However, the multi-step sample preparation process, which includes saponification, extraction, and derivatization, can introduce significant analytical variability.[5] To overcome these challenges, stable isotope dilution mass spectrometry (SID-MS) is the gold standard. This approach involves adding a known amount of a stable isotope-labeled version of an internal standard at the very beginning of the sample preparation workflow.[1][6]

5α-Cholestane is a common internal standard for sterol analysis due to its structural similarity to target analytes and its distinct retention time.[3][7][8] This protocol utilizes 5α-Cholestane-3,3-d2, a deuterated analog. The key advantage of a deuterated standard is that it co-elutes with the unlabeled standard but is distinguished by its mass-to-charge ratio (m/z) in the mass spectrometer. This allows for precise correction of analyte loss at every step of the procedure, from extraction to injection, thereby ensuring maximum accuracy and precision.[1][6]

Principle of the Method

This method is based on the principle of stable isotope dilution GC-MS.

-

Internal Standard Spiking: A known quantity of 5α-Cholestane-d2 is added to each sample, calibrator, and quality control (QC) sample at the initial stage. This "spiked" standard undergoes all subsequent processing steps alongside the endogenous target sterols.

-

Sample Preparation: Biological samples are first subjected to alkaline saponification. This crucial step hydrolyzes sterol esters, which are abundant in plasma, to liberate free sterols, ensuring the measurement of total sterol content.[4][9][10] The free sterols are then extracted from the aqueous matrix into an organic solvent using liquid-liquid extraction (LLE).

-

Derivatization: Sterols are non-volatile molecules. To make them suitable for GC analysis, their hydroxyl groups are chemically modified in a process called derivatization.[4] This protocol uses silylation, where a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) converts the hydroxyl groups to trimethylsilyl (TMS) ethers.[3][4][11] This increases their volatility and thermal stability, leading to improved chromatographic peak shape and sensitivity.[3]

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The TMS-ether derivatives of the sterols are separated on a capillary GC column based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.

-

Quantification: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.[12] Specific ions for each target sterol and the 5α-Cholestane-d2 internal standard are monitored. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration of the prepared calibrators. The concentrations of sterols in the unknown samples are then calculated from this curve.

Materials and Reagents

3.1. Standards and Reagents

-

Cholesterol (Sigma-Aldrich, Cat. No. C8667)

-

Campesterol (Sigma-Aldrich, Cat. No. C5151)

-

Sitosterol (Sigma-Aldrich, Cat. No. S5753)

-

5α-Cholestane (Sigma-Aldrich, Cat. No. 481-21-0)[7]

-

5α-Cholestane-3,3-d2 (d2-IS) (Consult specialist suppliers like Cayman Chemical or Avanti Polar Lipids)

-

Potassium Hydroxide (KOH) (Sigma-Aldrich, Cat. No. P5958)

-

Ethanol, 200 Proof (Decon Labs, Cat. No. 2716)

-

Hexane, HPLC Grade (Fisher Scientific, Cat. No. H302)

-

Pyridine, Anhydrous (Sigma-Aldrich, Cat. No. 270970)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS (BSTFA + 1% TMCS) (Sigma-Aldrich, Cat. No. B-021)[11]

-

Ultrapure Water

3.2. Equipment

-

Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

-

Glass test tubes with PTFE-lined screw caps (16 x 100 mm)

-

Heating block or water bath

-

Centrifuge

-

Nitrogen evaporation system

-

Vortex mixer

-

Analytical balance

-

Calibrated pipettes

-

GC autosampler vials with inserts

Experimental Workflow & Protocols

Visual Workflow

The entire experimental process from sample receipt to final data analysis is outlined below.

Sources

- 1. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 2. researchgate.net [researchgate.net]

- 3. aocs.org [aocs.org]

- 4. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]

- 5. biotage.com [biotage.com]

- 6. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5α-胆甾烷溶液 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. 5α-胆甾烷溶液 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. Free sterol analysis | Cyberlipid [cyberlipid.gerli.com]

- 10. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

LC-MS/MS transitions for 5alpha-Cholestane-3,3-d2

An Application Note and Protocol for the Quantification of 5α-Cholestane-3,3-d2 using LC-MS/MS

Authored by: A Senior Application Scientist

Introduction

5α-Cholestane is a saturated tetracyclic hydrocarbon that serves as a fundamental backbone for a wide array of steroids. In clinical and research settings, stable isotope-labeled internal standards are indispensable for accurate quantification of endogenous molecules by mass spectrometry. 5α-Cholestane-3,3-d2, with two deuterium atoms at the C-3 position, is an ideal internal standard for the analysis of 5α-cholestane and related non-polar steranes. Its utility spans across various fields, including geochemistry, where steranes are used as biomarkers, and in clinical research for studying steroid metabolism.

This application note provides a comprehensive guide for the development of a robust and sensitive LC-MS/MS method for the quantification of 5α-Cholestane-3,3-d2. We will delve into the rationale behind the selection of mass transitions, chromatographic conditions, and sample preparation protocols, offering insights grounded in the principles of mass spectrometry and chromatography.

Scientific Principles: Ionization and Fragmentation

Due to its non-polar nature, 5α-cholestane is not readily ionized by electrospray ionization (ESI). Atmospheric Pressure Chemical Ionization (APCI) is the preferred ionization technique for such molecules. In the APCI source, a corona discharge ionizes the solvent vapor, which in turn transfers a proton to the analyte, forming the protonated molecule [M+H]⁺.

The molecular formula of 5α-Cholestane is C₂₇H₄₈, with a monoisotopic mass of approximately 372.38 g/mol [1]. Consequently, 5α-Cholestane-3,3-d2 (C₂₇H₄₆D₂) has a monoisotopic mass of approximately 374.39 g/mol . The precursor ion for our LC-MS/MS method will therefore be the protonated molecule, [M+H]⁺, at an m/z of 375.4.

Upon collision-induced dissociation (CID) in the collision cell of the mass spectrometer, the precursor ion fragments in a predictable manner. The fragmentation of the cholestane backbone typically involves the loss of the C-17 alkyl side chain and characteristic cleavages of the steroid rings. The presence of the two deuterium atoms on the A-ring at the C-3 position provides a unique signature for specific product ions.

Experimental Workflow

The overall experimental workflow for the analysis of 5α-Cholestane-3,3-d2 is depicted in the following diagram:

Sources

Application Note: Solvent Solubility of 5α-Cholestane-3,3-d2 for Standards Preparation

Introduction

5α-Cholestane-3,3-d2 is a deuterated analog of 5α-cholestane, a saturated sterol. Its application as an internal standard in mass spectrometry-based analyses is invaluable for the accurate quantification of cholesterol and related sterols in complex biological matrices. The incorporation of deuterium atoms provides a distinct mass shift, allowing for differentiation from the endogenous analyte while maintaining nearly identical chemical and physical properties. This ensures similar extraction efficiency and ionization response, which are critical for reliable quantification.

The preparation of accurate and stable standard solutions is the foundation of any quantitative analytical method. A thorough understanding of the solubility of 5α-Cholestane-3,3-d2 in various organic solvents is paramount for preparing concentrated stock solutions and subsequent serial dilutions to construct calibration curves and quality control samples. This application note provides a detailed guide to the solvent solubility of 5α-Cholestane-3,3-d2, offering protocols for the preparation of standards for use in research, clinical diagnostics, and drug development. While specific solubility data for the deuterated form is not extensively published, the solubility characteristics are expected to be nearly identical to its non-deuterated counterpart, 5α-cholestane, and the structurally similar cholesterol.

Physicochemical Properties and Solubility Profile

5α-Cholestane is a nonpolar, crystalline solid at room temperature. Its rigid tetracyclic steroid nucleus and saturated hydrocarbon side chain contribute to its lipophilic nature, rendering it virtually insoluble in aqueous solutions. Consequently, organic solvents are required for its dissolution.

The selection of an appropriate solvent is a critical first step in the preparation of standards. The ideal solvent should:

-

Completely dissolve the analyte at the desired concentration.

-

Be compatible with the analytical instrumentation (e.g., LC-MS/MS, GC-MS).

-

Not interfere with the ionization or detection of the analyte.

-

Ensure the long-term stability of the standard solution.

Based on available data for 5α-cholestane and related sterols, several organic solvents are suitable for the preparation of 5α-Cholestane-3,3-d2 standards. The solubility of 5α-cholestane in common organic solvents is summarized in the table below.

| Solvent | Solubility of 5α-Cholestane | Reference |

| Chloroform | Freely soluble (50 mg/mL) | [1][2] |

| Ethanol | ~20 mg/mL | [3] |

| Dimethylformamide (DMF) | ~1 mg/mL | [3] |

| Dimethyl sulfoxide (DMSO) | ~0.1 mg/mL | [3] |

Note: The deuteration at the C-3 position is not expected to significantly alter these solubility values.

Recommended Solvents for Standard Preparation

For the preparation of high-concentration stock solutions of 5α-Cholestane-3,3-d2, chloroform is an excellent choice due to the high solubility of the parent compound. However, for applications involving subsequent dilutions into more polar mobile phases for liquid chromatography, ethanol is often preferred due to its miscibility with aqueous solutions and lower toxicity compared to chlorinated solvents.

For many mass spectrometry applications, a mixture of solvents can be advantageous. For instance, a stock solution prepared in a small amount of chloroform or dichloromethane can be further diluted in methanol or acetonitrile, which are common constituents of reversed-phase LC mobile phases.

Protocols for Standard Preparation

The following protocols provide a step-by-step guide for the preparation of stock and working standard solutions of 5α-Cholestane-3,3-d2.

Protocol 1: Preparation of a 1 mg/mL Stock Solution in Chloroform

Materials:

-

5α-Cholestane-3,3-d2 (crystalline solid)

-

Chloroform (HPLC or analytical grade)

-

Class A volumetric flask (e.g., 1 mL or 5 mL)

-

Analytical balance

-

Glass syringe or pipette

Procedure:

-

Weighing: Accurately weigh approximately 1 mg of 5α-Cholestane-3,3-d2 directly into a clean, dry 1 mL volumetric flask.

-

Dissolution: Add a small volume of chloroform (approximately 0.5 mL) to the flask.

-

Sonication: Gently swirl the flask to dissolve the solid. If necessary, sonicate for 2-5 minutes in a water bath to ensure complete dissolution.

-

Volume Adjustment: Once the solid is completely dissolved and the solution has returned to room temperature, carefully add chloroform to the calibration mark of the volumetric flask.

-

Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.

-

Storage: Transfer the stock solution to a labeled amber glass vial with a PTFE-lined cap. Store at -20°C or below for long-term stability.

Protocol 2: Preparation of a 1 mg/mL Stock Solution in Ethanol

Materials:

-

5α-Cholestane-3,3-d2 (crystalline solid)

-

Ethanol (200 proof, absolute)

-

Class A volumetric flask

-

Analytical balance

-

Glass syringe or pipette

Procedure:

-

Weighing: Accurately weigh approximately 1 mg of 5α-Cholestane-3,3-d2 into a 1 mL volumetric flask.

-

Dissolution: Add approximately 0.7 mL of absolute ethanol to the flask.

-

Sonication and Warming: Gently swirl the flask. Due to the lower solubility compared to chloroform, gentle warming in a water bath (not exceeding 40°C) and sonication may be required to facilitate complete dissolution.

-

Volume Adjustment: After the solid is fully dissolved and the solution has cooled to room temperature, bring the solution to the final volume with ethanol.

-

Homogenization: Securely cap the flask and mix thoroughly by inversion.

-

Storage: Store the stock solution in a tightly sealed, labeled amber glass vial at -20°C or lower.

Protocol 3: Preparation of Working Standards

Working standards are prepared by serially diluting the stock solution to the desired concentrations for building a calibration curve.

Materials:

-

Prepared stock solution of 5α-Cholestane-3,3-d2 (1 mg/mL)

-

Dilution solvent (e.g., methanol, acetonitrile, or the initial mobile phase of the analytical method)

-

Calibrated pipettes

-

Appropriate vials for the working solutions

Procedure:

-

Labeling: Prepare a series of labeled vials for each concentration level of the calibration curve.

-

Serial Dilution: Perform serial dilutions of the stock solution using the chosen dilution solvent. For example, to prepare a 10 µg/mL working standard from a 1 mg/mL stock, pipette 10 µL of the stock solution into a vial containing 990 µL of the dilution solvent.

-

Vortexing: Vortex each working standard for at least 30 seconds to ensure homogeneity.

-

Storage: Working standards should ideally be prepared fresh. If stored, they should be kept at low temperatures (-20°C or below) in tightly sealed vials to minimize solvent evaporation.

Experimental Workflow and Visualization

The general workflow for the preparation of 5α-Cholestane-3,3-d2 standards is illustrated in the following diagram.

Caption: Workflow for the preparation of 5α-Cholestane-3,3-d2 standards.

Conclusion

The successful use of 5α-Cholestane-3,3-d2 as an internal standard is critically dependent on the accurate and reproducible preparation of standard solutions. Due to its lipophilic nature, organic solvents such as chloroform and ethanol are recommended for preparing stock solutions. Chloroform offers higher solubility, while ethanol provides better compatibility with aqueous-organic mobile phases used in LC-MS. The provided protocols offer a reliable methodology for the preparation of both stock and working standards. Adherence to good laboratory practices, including the use of calibrated equipment and proper storage conditions, is essential for maintaining the integrity and accuracy of the prepared standards, ultimately ensuring the reliability of quantitative analytical results.

References

- Flynn, G. L., Shah, Y., & Hofmann, A. (1979). Cholesterol solubility in organic solvents. Journal of Pharmaceutical Sciences, 68(9), 1090-1097.

- Wellington, C. L., et al. (2005). Cholesterol efflux analyses using stable isotopes and mass spectrometry. Journal of Lipid Research, 46(5), 1034-1042.

-

Semantic Scholar. (n.d.). Cholesterol solubility in organic solvents. Retrieved from [Link]

-

LIPID MAPS. (2007). Sterols Mass Spectra Protocol. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Prediction of solubility parameters of cholesterol in some organic solvents. Retrieved from [Link]

- Clifton, L. A., et al. (2019). The Production of Matchout-Deuterated Cholesterol and the Study of Bilayer-Cholesterol Interactions. Biophysical Journal, 116(6), 1017-1025.

- Palamalai, V., et al. (2013). Rapid Quantification of Free Cholesterol in Tears Using Direct Insertion/Electron Ionization–Mass Spectrometry. Investigative Ophthalmology & Visual Science, 54(13), 8012-8020.

-

American Chemical Society. (2023). Solubility Measurement of Cholesterol in Several Solvents from 283.2 to 323.2 K. Retrieved from [Link]

-

ResearchGate. (2019). (PDF) The Production of Matchout-Deuterated Cholesterol and the Study of Bilayer-Cholesterol Interactions. Retrieved from [Link]

-

American Chemical Society. (2004). Solubility of Cholesterol and Desmosterol in Binary Solvent Mixtures of n-Hexane + Ethanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5alpha-Cholestan-3-one. PubChem Compound Database. Retrieved from [Link]

- Herz, J. E., Márquez, L. A., & Sjövall, J. (1974). Preparation of 5alpha-(3beta-2H) cholestan-3alpha-ol by isomerization reactions. Journal of the Chemical Society, Perkin Transactions 1, (12), 1438–1439.

-

FooDB. (2011). Showing Compound 5alpha-Cholestanone (FDB022292). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cholestane. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2025). Studies on the Biosynthesis of 5α-Cholestan-3β-ol. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Correcting Matrix Effects with 5α-Cholestane-d2